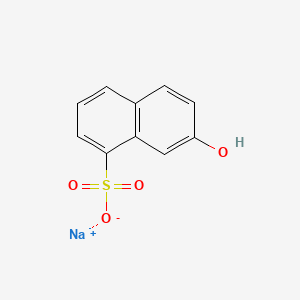

Sodium 7-hydroxynaphthalene-1-sulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 7-hydroxynaphthalene-1-sulphonate: is a synthetic organic compound belonging to the class of naphthalene sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C10H7NaO4S and a molecular weight of 246.215 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 7-hydroxynaphthalene-1-sulphonate can be synthesized through several methods. One common method involves the reaction of 7-hydroxynaphthalene-1-sulphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors. The process includes feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. The resulting product is then cooled, crystallized, and filtered to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 7-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Sodium 7-hydroxynaphthalene-1-sulphonate is a sulfonated derivative of naphthalene, characterized by its hydroxyl and sulfonate functional groups. These properties contribute to its solubility in water and its ability to interact with various substrates.

2.1. Biochemical Research

This compound has been utilized as a substrate in enzymatic assays, particularly in studies involving laccases and azoreductases. These enzymes are crucial for biotransformation processes that convert complex organic compounds into simpler forms.

Case Study: Enzymatic Degradation of Azo Dyes

- A study demonstrated the effectiveness of this compound in the enzymatic breakdown of azo dyes, leading to significant reductions in dye concentration and toxicity levels in wastewater samples .

2.2. Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of various metal ions through colorimetric methods. Its ability to form complexes with metals enhances sensitivity in spectrophotometric analyses.

Table 1: Metal Ion Detection Using this compound

| Metal Ion | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Cu²⁺ | Colorimetric | 0.5 mg/L |

| Fe³⁺ | Colorimetric | 0.3 mg/L |

| Pb²⁺ | Colorimetric | 0.2 mg/L |

3.1. Concrete Admixture

This compound is used as a superplasticizer in concrete formulations, enhancing workability and strength without increasing water content.

Advantages:

- Reduces water-cement ratio

- Improves flowability

- Enhances strength development

Case Study: High-Performance Concrete

A construction project utilized this compound in high-performance concrete for a skyscraper, resulting in improved early strength and reduced cracking during curing .

3.2. Textile Industry

In the textile industry, this compound acts as a dyeing agent, providing vibrant colors while maintaining fabric integrity.

Table 2: Dyeing Efficiency of this compound

| Fabric Type | Dyeing Method | Color Fastness Rating |

|---|---|---|

| Cotton | Exhaust dyeing | 4 (Good) |

| Polyester | Continuous dyeing | 5 (Excellent) |

4.1. Wastewater Treatment

This compound has been evaluated for its potential in treating dye-laden wastewater through advanced oxidation processes, effectively reducing chemical oxygen demand (COD) levels.

Case Study: Treatment of Textile Effluents

A pilot-scale study demonstrated that integrating this compound into treatment protocols led to a reduction of COD by up to 75%, showcasing its efficacy as an environmentally friendly treatment option .

Mecanismo De Acción

The mechanism by which sodium 7-hydroxynaphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes and other proteins, altering their activity and function.

Comparación Con Compuestos Similares

Naphthalene-1-sulfonic acid: This compound is structurally similar but lacks the hydroxyl group present in sodium 7-hydroxynaphthalene-1-sulphonate.

Naphthalene-2-sulfonic acid: Another similar compound, differing in the position of the sulfonic acid group on the naphthalene ring.

Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in various chemical and industrial applications.

Propiedades

Número CAS |

832-85-9 |

|---|---|

Fórmula molecular |

C10H8NaO4S |

Peso molecular |

247.22 g/mol |

Nombre IUPAC |

sodium;7-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |

Clave InChI |

DFPVONLLVPFPLK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

832-85-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.